8‑Fold Higher Affinity for the Benzodiazepine Binding Site Compared with Apigenin
In competitive radioligand binding assays using [³H]flunitrazepam on rat cortical membranes, 6‑methylapigenin displaces the radioligand with a Ki of 495 nM . Its parent compound apigenin, tested under equivalent conditions, yields a Ki of 4 000 nM (4 µM) . The 8‑fold difference arises solely from the addition of a methyl group at the 6‑position of the A‑ring, demonstrating that methylation of the apigenin scaffold substantially increases benzodiazepine‑site complementarity.
| Evidence Dimension | Affinity for the benzodiazepine binding site (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 495 nM |
| Comparator Or Baseline | Apigenin: Ki = 4 000 nM (4 µM) |
| Quantified Difference | ≈ 8‑fold higher affinity (lower Ki) for 6‑methylapigenin |
| Conditions | [³H]Flunitrazepam competitive binding assay, rat cerebral cortex membranes, 0‑4 °C |
Why This Matters
An 8‑fold difference in target affinity means that 6‑methylapigenin achieves the same receptor occupancy at roughly one‑eighth the concentration of apigenin, directly impacting dose selection, in‑vivo efficacy predictions, and the feasibility of developing CNS‑active flavonoid leads.
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